N-[(1-methyl-2-thiophen-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide
Description
N-[(1-methyl-2-thiophen-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide is a complex organic compound with a unique structure that includes a thiophene ring, a pyrrolidine ring, and an amide group
Properties
IUPAC Name |
N-[(1-methyl-2-thiophen-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-3-12(16)14-9-10-6-7-15(2)13(10)11-5-4-8-17-11/h3-5,8,10,13H,1,6-7,9H2,2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZOJOKPGKTFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=CS2)CNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-2-thiophen-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the thiophene and pyrrolidine intermediates. One common method involves the use of Grignard reagents, such as 2-thienylmagnesium bromide, to introduce the thiophene ring . The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors. The final step involves the formation of the amide bond through a coupling reaction between the pyrrolidine intermediate and prop-2-enamide under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-2-thiophen-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides.
Substitution: Nucleophiles such as sodium hydride (NaH) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[(1-methyl-2-thiophen-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(1-methyl-2-thiophen-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The thiophene and pyrrolidine rings allow the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of complex organic molecules.
2-Pyrrolidin-2-ylpyridine: A compound with a similar pyrrolidine ring structure.
Uniqueness
N-[(1-methyl-2-thiophen-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide is unique due to its combination of a thiophene ring, a pyrrolidine ring, and an amide group, which confer specific chemical and biological properties not found in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
